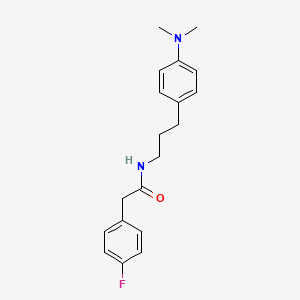
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide” is a complex organic compound. It contains functional groups such as an amide and an aromatic ring, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains aromatic rings, which are planar, and an amide group, which has resonance structures that can contribute to its stability. The presence of a fluorine atom can also influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it soluble in polar solvents .科学的研究の応用
Analgesic and Anti-inflammatory Potential
Research has highlighted the potential of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide derivatives in the development of new analgesic and anti-inflammatory agents. For instance, studies have shown that certain derivatives exhibit significant analgesic, anticancer, and anti-inflammatory activities, suggesting their utility in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014). This highlights the compound's relevance in addressing pain and inflammation, potentially leading to the development of new medications for these conditions.
Chemical Synthesis and Reactivity
The compound has been used in chemical synthesis and studies on reactivity, indicating its utility in organic chemistry research. For example, its involvement in the synthesis of novel chemical entities showcases its applicability in creating new compounds with potential pharmaceutical applications (Gong Fenga, 2007). Additionally, research on its reactions, such as the addition to norbornene, provides valuable insights into its reactivity and potential for creating complex chemical structures (Mella, Fagnoni, & Albini, 2004).
Analytical Applications
The compound and its derivatives have been explored for analytical applications, particularly in the detection and quantification of other substances. A study utilizing silylated derivatives for synthesis and structure analysis demonstrates its utility in enhancing analytical methodologies (Nikonov et al., 2016). This suggests the compound's potential role in improving analytical techniques, which could benefit various scientific disciplines, including environmental science and pharmacology.
Potential in Drug Development
The exploration of this compound in drug development is noteworthy. Research on its binding properties and interactions with biological targets, such as the translocator protein, indicates its potential in the development of diagnostic tools and therapeutic agents for neurological conditions (Golla et al., 2015). This underscores the compound's significance in advancing drug discovery and development, particularly in areas related to brain health and disease.
将来の方向性
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLBFCCLIDAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2896757.png)
![4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2896759.png)

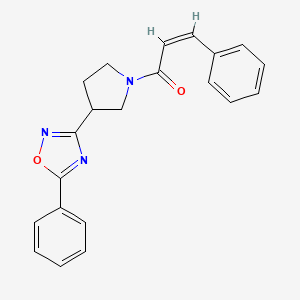
![N-[(2-Chlorophenyl)-cyanomethyl]-5-methyloxolane-3-carboxamide](/img/structure/B2896764.png)
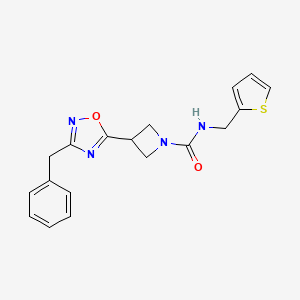


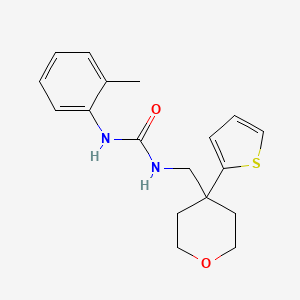
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)
![1-(4-Fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896776.png)
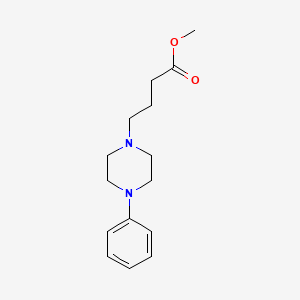
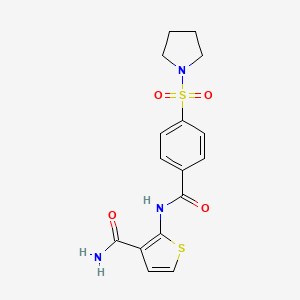
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)
